molecular formula C10H9FN2S B2869073 2-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline CAS No. 1341402-11-6

2-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No.: B2869073
CAS No.: 1341402-11-6
M. Wt: 208.25
InChI Key: FKZHDXMGNNHXDQ-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 2-fluoroaniline with a thiazole derivative under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, where the thiazole moiety is introduced to the fluoroaniline .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. These methods would typically involve the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a carbonyl group, while reduction might yield a fully hydrogenated product .

Scientific Research Applications

2-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to the modulation of biological processes, making it a candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to the presence of both a fluoro group and a thiazole ring. This combination imparts specific chemical and biological properties that can be advantageous in various applications. For example, the fluoro group can enhance the compound’s stability and bioavailability, while the thiazole ring can interact with biological targets in a specific manner .

Properties

IUPAC Name

2-fluoro-N-(1,3-thiazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-9-3-1-2-4-10(9)13-6-8-5-12-7-14-8/h1-5,7,13H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZHDXMGNNHXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CN=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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